Chemical structure and molecular weight of dihexadecyl malonate
Chemical structure and molecular weight of dihexadecyl malonate
Structural Elucidation, Synthesis, and Functional Applications of Dihexadecyl Malonate: A Technical Whitepaper
Executive Summary
Dihexadecyl malonate (frequently referred to as dicetyl malonate or DDM) is a synthetic dialkyl diester characterized by a central malonate core flanked by two long-chain (C16) hexadecyl aliphatic tails. With a high molecular weight and an intensely hydrophobic profile, this molecule has garnered significant interest in materials science, lipid nanoparticle (LNP) engineering, and food chemistry as a synthetic lipid analog. This whitepaper details its structural chemistry, validated synthesis protocols, and mechanistic applications for researchers and drug development professionals.
Chemical Structure and Molecular Identity
Dihexadecyl malonate belongs to the class of dialkyl malonates. The structure comprises a propanedioate (malonate) moiety esterified with two cetyl (hexadecyl) alcohol molecules.
Steric Profile & Causality in Design:
The two 16-carbon aliphatic chains create a massive hydrophobic shield around the central highly reactive methylene group (
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Dihexadecyl propanedioate | PubChem 2 |
| CAS Registry Number | 4219-54-9 | PubChem 2 |
| Molecular Formula |
Validated Synthesis Protocol: Acid-Catalyzed Transesterification
The synthesis of dihexadecyl malonate is typically achieved via the acid-catalyzed transesterification of dimethyl malonate with hexadecanol (cetyl alcohol).
Causality of Experimental Choices:
Dimethyl malonate is utilized instead of free malonic acid to prevent thermal decarboxylation, a degradation pathway that readily occurs with free malonic acid at elevated temperatures. A strong acid catalyst (like concentrated
Step-by-Step Methodology:
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Reagent Preparation: Combine dimethyl malonate (1 eq, e.g., 2 g, 0.015 mol) and hexadecanol (approx. 4 eq, e.g., 15 mL, 0.061 mol) in a round-bottom flask. The stoichiometric excess of hexadecanol ensures complete conversion to the diester.
-
Catalysis: Slowly add concentrated
(0.1 mL) or p-Toluenesulfonic acid (0.1 g) to the mixture. -
Reflux & Distillation: Heat the mixture at reflux under a Dean-Stark head or distillation setup to continuously remove methanol. Monitor via Thin Layer Chromatography (TLC) until the dimethyl malonate is fully consumed (typically 24 to 96 hours depending on scale) 1.
-
Workup: Cool the reaction mixture, dissolve in dichloromethane (DCM), and wash sequentially with distilled water (3x) and 5%
to neutralize the acid catalyst. -
Drying & Purification: Dry the organic layer over anhydrous
. Evaporate the solvent under vacuum. Purify the crude product via silica gel column chromatography using a 1:9 mixture of ethyl acetate/hexane to yield analytically pure dihexadecyl malonate.
Workflow for the acid-catalyzed synthesis and purification of dihexadecyl malonate.
Applications in Drug Delivery and Lipid Engineering
Dihexadecyl malonate exhibits unique properties that make it highly valuable in two primary fields: lipid nanoparticle (LNP) drug delivery systems and synthetic fat substitutes.
Lipid Nanoparticles (LNPs) and Nanomaterial Functionalization
In drug development, the functionalization of carbon nanomaterials (like fullerenes and carbon nanotubes) is critical for improving their solubility in biological fluids and non-polar solvents. Dihexadecyl malonate is used as a precursor to synthesize 2-bromo dihexadecyl malonate. This brominated derivative undergoes a cyclopropanation reaction (Bingel reaction) with the exterior surface of carbon nanotubes. The attachment of the massive dihexadecyl malonate groups significantly increases the solubility of the nanotubes in organic solvents, facilitating their use in targeted drug delivery and advanced materials 1.
Synthetic Fat Substitutes (Fat Mimetics)
Historically, dialkyl dihexadecyl malonates have been extensively researched as low-calorie fat substitutes (e.g., in patents by Frito-Lay) 3.
Causality of Action: Natural triglycerides are hydrolyzed by pancreatic lipases in the gastrointestinal tract, yielding absorbable fatty acids and monoglycerides. Dihexadecyl malonate, however, features ester linkages that are sterically hindered by the bulky hexadecyl chains. Furthermore, the malonate backbone differs structurally from the glycerol backbone of natural fats. This structural divergence prevents pancreatic lipases from effectively binding and hydrolyzing the ester bonds. Consequently, the lipid analog passes through the GI tract unabsorbed, yielding zero calories while maintaining the mouthfeel, lubricity, and thermal stability of conventional fats 4.
Mechanism of enzymatic resistance in dihexadecyl malonate due to steric shielding.
Self-Validating Analytical Characterization Protocol
To ensure the trustworthiness of the synthesized dihexadecyl malonate, researchers must validate the product using the following self-validating analytical system:
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FTIR Spectroscopy: Confirm the disappearance of the broad hydroxyl (-OH) stretch of hexadecanol (~3300 cm⁻¹) and the appearance of a strong, sharp ester carbonyl (C=O) stretch at ~1735-1750 cm⁻¹.
-
1H NMR (CDCl3): The highly characteristic
-protons of the malonate core (the between the two carbonyls) will appear as a singlet around 3.3 - 3.4 ppm. The oxymethylene protons ( ) of the hexadecyl chains will appear as a triplet around 4.1 ppm. -
Mass Spectrometry (ESI-MS): The molecular ion peak must be observed at m/z 553.5
or 575.5 , confirming the exact molecular weight of 552.9 g/mol .
References
- EP2454352A1 - Reduced friction lubricating oils containing functionalized carbon nanomaterials.
- Dicetyl malonate | C35H68O4 | CID 219487. PubChem - NIH.
- Processed Meats. A. M. Pearson, T. A. Gillett (Auth.) - Springer US. Scribd.
- Fat substitutes and low-calorie fats: A compile of their chemical, nutritional, metabolic and functional properties. Taylor & Francis.
